1-(3,4-dimethoxybenzenesulfonyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3,4-dimethoxybenzenesulfonyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is an endogenous purine nucleoside that plays an important role in regulation of various physiological processes, such as cardiovascular function, neurotransmission, and immune response. The adenosine A1 receptor is widely distributed in the brain, heart, and other organs, and is involved in the modulation of neuronal activity, vasodilation, and cardioprotection. DPCPX has been extensively studied as a tool compound to investigate the physiological and pharmacological functions of the adenosine A1 receptor.

Mechanism of Action

1-(3,4-dimethoxybenzenesulfonyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide acts as a competitive antagonist of the adenosine A1 receptor, binding to the receptor with high affinity and blocking the binding of adenosine. The adenosine A1 receptor is coupled to a G-protein, which inhibits the activity of adenylate cyclase and reduces the levels of cyclic AMP (cAMP) in the cell. By blocking the adenosine A1 receptor, this compound increases the levels of cAMP and modulates the activity of downstream effectors, such as protein kinase A and ion channels.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects, depending on the tissue and the experimental conditions. In the brain, this compound has been shown to increase the release of dopamine and acetylcholine, and to enhance the activity of NMDA receptors. In the heart, this compound has been shown to reduce the infarct size in ischemic myocardium, and to protect against reperfusion injury. In the kidney, this compound has been shown to increase the renal blood flow and to improve the glomerular filtration rate.

Advantages and Limitations for Lab Experiments

1-(3,4-dimethoxybenzenesulfonyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide has several advantages as a pharmacological tool for studying the adenosine A1 receptor. It is highly selective for the adenosine A1 receptor, and does not bind to other adenosine receptor subtypes or to other receptors. It has high affinity for the receptor, and can be used at low concentrations to achieve maximal blockade. However, this compound has some limitations as well. It has a relatively short half-life in vivo, and may require frequent administration to maintain the blockade of the receptor. It may also have off-target effects at high concentrations or prolonged exposure.

Future Directions

There are several future directions for the research on 1-(3,4-dimethoxybenzenesulfonyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide and the adenosine A1 receptor. One direction is to investigate the role of adenosine A1 receptor in various disease conditions, such as ischemic heart disease, neurodegenerative disorders, and cancer. Another direction is to develop new compounds that target the adenosine A1 receptor with higher affinity, selectivity, and pharmacokinetic properties. These compounds may have potential therapeutic applications in the treatment of various diseases. Finally, the adenosine A1 receptor may be a target for drug discovery in the field of pain, sleep, cognition, and addiction, and this compound may serve as a starting point for the development of new drugs.

Synthesis Methods

1-(3,4-dimethoxybenzenesulfonyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide can be synthesized by a multi-step process starting from 3,4-dimethoxybenzaldehyde and 3,4-dimethoxyphenylpiperidin-4-amine. The first step is the condensation of 3,4-dimethoxybenzaldehyde with piperidine-4-carboxylic acid to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to give the corresponding amine, which is then reacted with 3,4-dimethoxybenzenesulfonyl chloride to afford this compound.

Scientific Research Applications

1-(3,4-dimethoxybenzenesulfonyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide has been widely used as a pharmacological tool to investigate the physiological and pharmacological functions of the adenosine A1 receptor. It has been shown to block the inhibitory effects of adenosine on neurotransmitter release, reduce the infarct size in ischemic myocardium, and modulate the activity of ion channels and receptors. This compound has also been used in studies of the role of adenosine A1 receptor in pain, sleep, cognition, and addiction.

properties

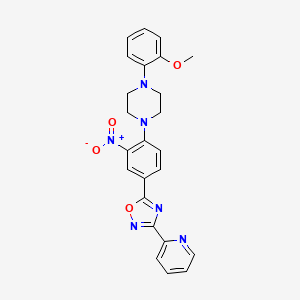

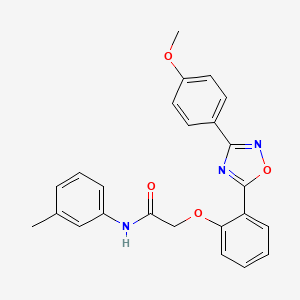

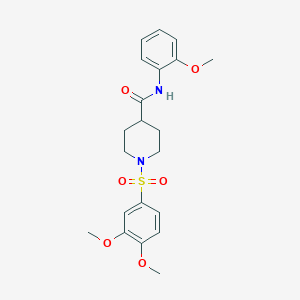

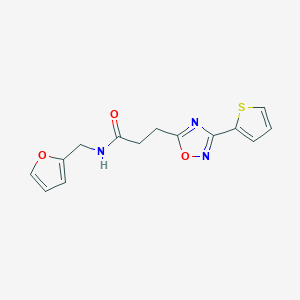

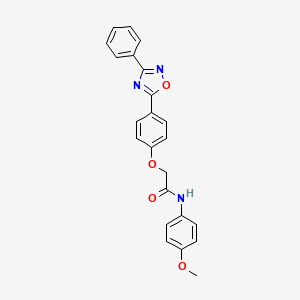

IUPAC Name |

1-(3,4-dimethoxyphenyl)sulfonyl-N-(2-methoxyphenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O6S/c1-27-18-7-5-4-6-17(18)22-21(24)15-10-12-23(13-11-15)30(25,26)16-8-9-19(28-2)20(14-16)29-3/h4-9,14-15H,10-13H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVAZKSYJOLYCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7719752.png)

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7719762.png)